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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the brain concentration and peripheral tissue

distribution of ANG1005, a novel peptide-drug conjugate, with its parent compound, paclitaxel.

It includes supporting preclinical and clinical data, detailed experimental methodologies, and

visualizations of key biological and experimental processes.

Introduction to ANG1005
ANG1005 is an investigational therapeutic agent designed to overcome a significant challenge

in neuro-oncology: the blood-brain barrier (BBB). The BBB is a highly selective barrier that

prevents most systemically administered drugs, including the potent chemotherapeutic agent

paclitaxel, from reaching tumors within the central nervous system (CNS).[1][2] Paclitaxel is

effective against various cancers, but its utility for brain tumors and metastases is severely

limited by the P-glycoprotein (P-gp) efflux pump at the BBB, which actively removes it from the

brain.[2]

To address this, ANG1005 was created by conjugating three molecules of paclitaxel to

Angiopep-2, a 19-amino acid peptide vector.[1] This peptide targets the low-density lipoprotein

receptor-related protein 1 (LRP1), which is highly expressed on the endothelial cells of the BBB

and is also upregulated in many tumor cells.[3][4] This targeting mechanism is designed to

facilitate the transport of the paclitaxel payload across the BBB and into brain tumors.[1][3]
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Mechanism of Action: Crossing the Blood-Brain
Barrier
ANG1005 utilizes a physiological pathway, receptor-mediated transcytosis, to enter the brain.

[3][5] The Angiopep-2 peptide acts as a ligand for the LRP1 receptor.[6][7] Upon binding to

LRP1 on the luminal side of the BBB's endothelial cells, the entire ANG1005 conjugate is

internalized into vesicles.[8][9] These vesicles are then transported across the endothelial cell

cytoplasm and release their contents on the abluminal side, into the brain parenchyma.[5][6]

Once in the brain, ANG1005 can also bind to LRP1 receptors on tumor cells, facilitating its

entry via endocytosis.[1] Inside the tumor cell, lysosomal esterases cleave the ester bonds

linking paclitaxel to the Angiopep-2 peptide.[1][3] The released paclitaxel is then free to exert its

cytotoxic effect by stabilizing microtubules and arresting the cell cycle.[3]
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Caption: LRP1-mediated transcytosis of ANG1005 across the BBB.

Comparative Performance: Brain vs. Peripheral
Tissues
Experimental data from both preclinical and clinical studies demonstrate ANG1005's ability to

significantly increase paclitaxel concentration in the brain while maintaining systemic activity.

Preclinical Data: Enhanced Brain Uptake
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Preclinical studies in rodents have quantified the superior brain penetration of ANG1005
compared to standard paclitaxel. The key metric, the brain influx transfer coefficient (Kin),

measures the rate of drug entry into the brain.

Compound
Brain Influx (Kin)
(mL/s/g)

Fold Increase vs.
Paclitaxel

Reference

125I-ANG1005 7.3 ± 0.2 x 10-3 ~86-fold [10][11]

3H-Paclitaxel 8.5 ± 0.5 x 10-5 - [10][11]

125I-Angiopep-2 7.1 ± 1.0 x 10-4 ~8.4-fold [10]

Table 1: Comparison of Brain Influx Coefficients.

Further studies in mice with experimental brain metastases of breast cancer showed that 30

minutes after intravenous injection, the concentration of ANG1005 in tumor-free brain tissue

was more than 10-fold higher than that of paclitaxel.[10] In brain metastases, ANG1005
concentrations were over 7-fold higher than paclitaxel concentrations.[10]

Clinical Data: Intracranial and Extracranial Activity
Phase II clinical trials in heavily pretreated patients with recurrent brain metastases from breast

cancer have evaluated the efficacy of ANG1005 in both the CNS (intracranial) and the body

(extracranial/peripheral).

Response
Category

Intracranial (CNS)
Response (n=57
evaluable)

Extracranial
(Peripheral)
Response (n=33
evaluable)

Reference

Objective Response

Rate (ORR)

15% (Investigator) /

8% (IRF*)
27% (1 CR, 8 PR) [1]

Patient Benefit Rate

(SD or better)
77% 86% [1]
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*Table 2: ANG1005 Clinical Efficacy in Brain Metastases. (CR: Complete Response; PR:

Partial Response; SD: Stable Disease; IRF: Independent Radiology Facility).

These results indicate that ANG1005 demonstrates antitumor activity in both the brain and

peripheral tissues, a crucial feature for treating metastatic cancer.[1] The patient benefit rate

suggests that the conjugate not only reaches its target in the brain but also remains effective

systemically.[1]

Supporting Experimental Data & Protocols
The quantitative data presented are derived from rigorous experimental methodologies

designed to assess drug delivery across the BBB and antitumor efficacy.

Experimental Protocols
1. In Situ Brain Perfusion (Rodent Model) This technique is used to measure the rate of

transport of a substance across the BBB without interference from systemic circulation.[12][13]

[14]

Objective: To determine the brain influx transfer coefficient (Kin).[11]

Procedure:

Anesthetize the animal (e.g., rat or mouse).[13]

Surgically expose the common carotid artery.[13]

Infuse a known concentration of the radiolabeled test compound (e.g., 125I-ANG1005 or

3H-paclitaxel) in an artificial perfusion fluid into the carotid artery for a short, defined

period (e.g., 15 to 300 seconds).[10][12]

Stop the perfusion and immediately analyze the brain tissue for radioactivity.[12]

The amount of tracer that entered the brain over time is used to calculate the Kin.[12]

In some experiments, a vascular washout is performed to remove any tracer remaining in

the blood vessels, and capillary depletion is used to separate brain parenchyma from the

capillary fraction.[15]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b10858675?utm_src=pdf-body
https://www.benchchem.com/product/b10858675?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/26/12/2789/82516/ANG1005-a-Brain-Penetrating-Peptide-Drug-Conjugate
https://aacrjournals.org/clincancerres/article/26/12/2789/82516/ANG1005-a-Brain-Penetrating-Peptide-Drug-Conjugate
https://experiments.springernature.com/articles/10.1385/1-59259-419-0:209
https://www.researchgate.net/publication/10581123_In_Situ_Brain_Perfusion_Technique
https://pubmed.ncbi.nlm.nih.gov/6476141/
https://pubmed.ncbi.nlm.nih.gov/19774344/
https://www.researchgate.net/publication/10581123_In_Situ_Brain_Perfusion_Technique
https://www.researchgate.net/publication/10581123_In_Situ_Brain_Perfusion_Technique
https://www.benchchem.com/product/b10858675?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2896053/
https://experiments.springernature.com/articles/10.1385/1-59259-419-0:209
https://experiments.springernature.com/articles/10.1385/1-59259-419-0:209
https://experiments.springernature.com/articles/10.1385/1-59259-419-0:209
https://pmc.ncbi.nlm.nih.gov/articles/PMC2538693/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10858675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Orthotopic Brain Metastasis Model (Mouse) This model is used to evaluate the distribution

and efficacy of a drug in a clinically relevant setting of brain tumors.[16][17][18]

Objective: To compare the concentration of ANG1005 and paclitaxel in healthy brain tissue

and brain metastases.[11]

Procedure:

Culture human cancer cells known to metastasize to the brain (e.g., MDA-MB-231BR

breast cancer cells).[10]

Surgically implant the tumor cells directly into the brain of an immunocompromised mouse.

[15][16]

Allow tumors to establish over a period of weeks.[17]

Administer radiolabeled ANG1005 or paclitaxel intravenously.[10]

After a set time (e.g., 30 minutes), euthanize the animal and perfuse the circulatory

system to remove blood.[10]

Harvest the brain and other peripheral tissues (e.g., liver, lung, kidney).[10]

Quantify the amount of radioactivity in the brain, brain tumors, and peripheral tissues to

determine drug distribution.[10]

3. Phase II Clinical Trial Design (Human)

Objective: To evaluate the efficacy and safety of ANG1005 in patients with recurrent brain

metastases.[1][19]

Procedure:

Enroll adult patients with measurable, recurrent brain metastases from breast cancer.[1]

[19]

Administer ANG1005 intravenously at a dose of 600 mg/m² every 21 days.[1][19]
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Assess intracranial (brain) and extracranial (peripheral) tumor responses using MRI and

CT scans at baseline and after every two cycles.[1]

The primary endpoint is typically the intracranial objective response rate (iORR).[1]

Experimental Workflow Visualization
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Caption: Workflow for preclinical evaluation of ANG1005 brain uptake.
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The conjugation of paclitaxel to the Angiopep-2 peptide to create ANG1005 results in a

dramatic increase in its ability to cross the blood-brain barrier. Preclinical data robustly

demonstrate that ANG1005 achieves significantly higher concentrations in both healthy brain

tissue and brain metastases compared to unconjugated paclitaxel.[3][10][15] This enhanced

CNS delivery is coupled with retained antitumor activity in peripheral tissues, as evidenced by

clinical trial data showing objective responses and disease stabilization both intracranially and

extracranially.[1] These findings establish ANG1005 as a promising therapeutic strategy that

effectively targets both brain-localized and systemic disease, addressing a critical unmet need

in the treatment of metastatic cancers.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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